molecular formula C16H20N2O B5835407 N-(2-ethyl-3-methyl-4-quinolinyl)butanamide

N-(2-ethyl-3-methyl-4-quinolinyl)butanamide

Cat. No.: B5835407
M. Wt: 256.34 g/mol
InChI Key: WHIAHLRDVNSAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-3-methyl-4-quinolinyl)butanamide (EMQB) is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells. EMQB has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Mechanism of Action

N-(2-ethyl-3-methyl-4-quinolinyl)butanamide exerts its effects by selectively binding to and activating CB2 receptors on immune cells. This leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to induce apoptosis in cancer cells through CB2 receptor activation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-3-methyl-4-quinolinyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its well-characterized pharmacokinetics, and its ability to cross the blood-brain barrier. However, it also has limitations, including its potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on N-(2-ethyl-3-methyl-4-quinolinyl)butanamide. One area of interest is the development of more potent and selective CB2 agonists based on the structure of this compound. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of inflammatory and autoimmune diseases and cancer. Additionally, further studies are needed to better understand the mechanisms underlying this compound's effects and its potential for off-target effects.

Synthesis Methods

N-(2-ethyl-3-methyl-4-quinolinyl)butanamide can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-ethyl-3-methyl-4-quinolinecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with butylamine in the presence of a base to yield this compound.

Scientific Research Applications

N-(2-ethyl-3-methyl-4-quinolinyl)butanamide has been studied extensively for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its potential use as an analgesic and anti-cancer agent.

Properties

IUPAC Name

N-(2-ethyl-3-methylquinolin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-4-8-15(19)18-16-11(3)13(5-2)17-14-10-7-6-9-12(14)16/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIAHLRDVNSAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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